2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE
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Overview
Description
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, methanesulfonamido, phenylsulfanyl, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methanesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with 2-(phenylsulfanyl)ethylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonamido and phenylsulfanyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)acetamide: A simpler compound with similar structural features.
Methanesulfonamide: Shares the methanesulfonamido group but lacks the complexity of the target compound.
N-METHOXY-N-METHYL-2-(PHENYLSULFINYL)ACETAMIDE: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE is unique due to its combination of methoxyphenyl, methanesulfonamido, phenylsulfanyl, and acetamide groups. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it valuable for research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-11-7-6-10-16(17)20(26(2,22)23)14-18(21)19-12-13-25-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXZBZXTZDUMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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